2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide
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Description
2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targettubulin proteins , which play a crucial role in cell division and are a common target for anti-cancer drugs .
Mode of Action
Compounds with similar structures, such as those derived from theindibulin and combretastatin scaffolds , are known to be anti-mitotic agents . Anti-mitotic agents typically work by inhibiting the polymerization of tubulin, disrupting the formation of the mitotic spindle, and thereby preventing cell division .
Biochemical Pathways
Similar compounds have been found to affect thetubulin polymerization pathway , which is crucial for cell division. Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have showncytotoxic activity against various cancer cell lines
Properties
IUPAC Name |
2-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-21(18-16-17-6-1-2-7-19(17)31-22(18)28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)20-8-3-4-9-23-20/h1-4,6-9,16H,5,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYADEMLZRXLCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.